Product packaging for 1,3,5-Tris[3-(4-pyridinyl)phenyl]benzene(Cat. No.:CAS No. 921205-05-2)

1,3,5-Tris[3-(4-pyridinyl)phenyl]benzene

Cat. No.: B12616783
CAS No.: 921205-05-2
M. Wt: 537.6 g/mol
InChI Key: LMSXAZPURMJJJA-UHFFFAOYSA-N
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Description

Significance of C3-Symmetric Aromatic Systems in Advanced Chemical Research

C3-symmetric molecules, characterized by a threefold rotational symmetry axis, are of considerable interest in materials science and electronics. nih.gov Their well-defined and highly ordered structures make them excellent building blocks for creating complex supramolecular assemblies, such as metal-organic frameworks (MOFs) and covalent organic frameworks (COFs). nih.gov The inherent symmetry of these systems can lead to desirable properties, including high thermal stability, permanent porosity, and a large surface area. nih.gov These characteristics are pivotal for applications in gas storage, catalysis, and optoelectronics. nih.gov

The C3-symmetric arrangement in conjugated aromatic compounds is particularly advantageous for applications in organic light-emitting diodes (OLEDs), organic photovoltaics (OPVs), and organic field-effect transistors (OFETs). nih.gov The defined structure of these molecules allows for predictable packing in the solid state, which is crucial for efficient charge transport and light emission. nih.gov

Architectural Features and Design Principles of 1,3,5-Tris[3-(4-pyridinyl)phenyl]benzene and Related Derivatives

The synthesis of such star-shaped molecules often involves a "core-first" or an "arm-first" approach. researchgate.net In the "core-first" method, a central molecule with reactive sites is used to grow the arms. researchgate.net For 1,3,5-triarylbenzenes, a common synthetic route is the acid-catalyzed self-condensation of acetophenones or the palladium-catalyzed cross-coupling reactions, such as the Suzuki or Stille coupling. sapub.org For instance, the synthesis of a related compound, 1,3,5-tris(pyridin-4-ylethynyl)benzene, is achieved through a Sonogashira cross-coupling reaction between 1,3,5-triethynylbenzene (B1295396) and 4-bromopyridine. mdpi.com

The table below provides some key properties of an isomer, 1,3,5-Tri[(3-pyridyl)-phen-3-yl]benzene, which can offer insights into the expected characteristics of the title compound.

PropertyValue
Molecular FormulaC39H27N3
Molecular Weight537.65 g/mol
Melting Point195-200 °C
UV Absorption (λmax)254 nm (in dichloromethane)
Fluorescence Emission (λem)353 nm (in dichloromethane)
HOMO Energy Level6.75 eV
LUMO Energy Level2.75 eV
Electron Mobility (μe)~1.0 x 10-3 cm2 V−1 s−1
Data for the isomer 1,3,5-Tri[(3-pyridyl)-phen-3-yl]benzene, also known as TmPyPB. tandfonline.com

Overview of Key Research Domains for Polyaromatic Pyridine-Containing Compounds

Polyaromatic compounds containing pyridine (B92270) moieties are versatile in several research areas due to the unique electronic properties of the pyridine ring. The nitrogen atom imparts a dipole moment and the ability to act as a hydrogen bond acceptor or a ligand for metal ions.

Organic Electronics: Star-shaped molecules with pyridyl units are extensively studied as materials for organic electronics. rsc.org For example, the isomer 1,3,5-Tri[(3-pyridyl)-phen-3-yl]benzene is utilized as an electron transport and hole blocking layer (ETL/HBL) in OLEDs. tandfonline.com Its high electron mobility and appropriate energy levels help to improve the efficiency and stability of these devices. tandfonline.com The C3-symmetric structure contributes to the formation of stable amorphous films, which is beneficial for device fabrication. rsc.org

Supramolecular Chemistry and MOFs: The pyridyl nitrogen atoms in compounds like this compound serve as excellent coordination sites for metal ions, making them ideal building blocks for metal-organic frameworks (MOFs). nih.gov These frameworks can exhibit high porosity and surface area, which are desirable for applications in gas storage and separation.

Catalysis: The ability of the pyridine nitrogen to coordinate with metal centers is also exploited in catalysis. By incorporating these ligands into metal complexes, it is possible to create catalysts with well-defined active sites, leading to high selectivity and activity in various chemical transformations.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C39H27N3 B12616783 1,3,5-Tris[3-(4-pyridinyl)phenyl]benzene CAS No. 921205-05-2

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

921205-05-2

Molecular Formula

C39H27N3

Molecular Weight

537.6 g/mol

IUPAC Name

4-[3-[3,5-bis(3-pyridin-4-ylphenyl)phenyl]phenyl]pyridine

InChI

InChI=1S/C39H27N3/c1-4-31(28-10-16-40-17-11-28)22-34(7-1)37-25-38(35-8-2-5-32(23-35)29-12-18-41-19-13-29)27-39(26-37)36-9-3-6-33(24-36)30-14-20-42-21-15-30/h1-27H

InChI Key

LMSXAZPURMJJJA-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC(=C1)C2=CC(=CC(=C2)C3=CC=CC(=C3)C4=CC=NC=C4)C5=CC=CC(=C5)C6=CC=NC=C6)C7=CC=NC=C7

Origin of Product

United States

Synthetic Methodologies and Reaction Pathways for 1,3,5 Tris 3 4 Pyridinyl Phenyl Benzene

Strategic Approaches to the 1,3,5-Tri-substituted Benzene (B151609) Core Functionalization

The creation of a 1,3,5-trisubstituted benzene core is the foundational challenge in the synthesis of the target molecule. Two principal strategies dominate this field: the functionalization of a pre-existing benzene ring and the de novo construction of the aromatic core.

The first approach typically starts with a commercially available, symmetrically substituted benzene derivative, such as 1,3,5-tribromobenzene (B165230). This substrate serves as a scaffold onto which the peripheral pyridinylphenyl groups are attached via cross-coupling reactions. This method is direct and relies on the high reactivity and selectivity of modern coupling chemistry.

Alternatively, the 1,3,5-trisubstituted pattern can be achieved through the cyclotrimerization of alkynes. rsc.org This powerful reaction forms the central benzene ring from three identical alkyne units, simultaneously installing the desired substituents in a regioselective manner. arkat-usa.orgnih.gov This method is atom-economical and can provide access to complex aromatic cores from simpler starting materials. nih.gov The choice between these strategies often depends on the availability of starting materials and the desired complexity of the final product.

Synthesis of Pyridinylphenyl Building Blocks and Precursors

The synthesis of the "arms" of the target molecule, the pyridinylphenyl units, is a critical preliminary stage. These precursors are typically bifunctional, containing a reactive group for subsequent coupling to the central core. A common and highly effective precursor is 3-bromo-4'-pyridylbenzene or its boronic acid/ester equivalent, 3-(4-pyridinyl)phenylboronic acid.

The synthesis of these building blocks often employs palladium-catalyzed cross-coupling reactions themselves. For example, a Suzuki-Miyaura coupling between a pyridine-derived boronic acid (like pyridine-4-boronic acid) and a di-halogenated benzene (like 1,3-dibromobenzene) can be controlled to achieve mono-substitution, yielding the desired pyridinylphenyl halide.

Similarly, other organometallic reagents can be used. The synthesis of various pyridinylphenyl precursors is essential for creating a library of building blocks that can be used to assemble complex, functional molecules for applications such as metal-organic frameworks (MOFs). mdpi.comnih.govrsc.org

Cross-Coupling Reactions for Aryl-Aryl and Aryl-Heteroaryl Bond Formation

The definitive step in assembling 1,3,5-Tris[3-(4-pyridinyl)phenyl]benzene is the formation of carbon-carbon bonds between the central benzene core and the pyridinylphenyl arms. Transition-metal catalyzed cross-coupling reactions are the most powerful and widely used tools for this purpose. nih.gov

Palladium-Catalyzed Coupling Reactions (e.g., Sonogashira-type for ethynyl-linked analogues, Suzuki-Miyaura for aryl-aryl linkages)

The Suzuki-Miyaura reaction is arguably the most common method for forging the aryl-aryl bonds in the target molecule. diva-portal.orgtcichemicals.com This reaction involves the palladium-catalyzed coupling of an organoboron compound with an organohalide. For the synthesis of this compound, this typically involves the reaction of 1,3,5-tribromobenzene with three equivalents of a (3-(pyridin-4-yl)phenyl)boronic acid derivative. chemicalbook.com The reaction is known for its mild conditions, high yields, and exceptional tolerance of various functional groups. tcichemicals.comresearchgate.net

Table 1: Representative Conditions for Suzuki-Miyaura Coupling
Aryl HalideBoronic Acid/EsterPalladium CatalystBaseSolventYieldReference
1,3,5-Tribromobenzene4-Formylphenylboronic acidPd(PPh₃)₂Cl₂K₂CO₃THF/WaterHigh chemicalbook.com
2-BromopyridinePhenylboronic acidPd(OAc)₂ / PPh₃K₃PO₄·7H₂ONMA-NMUGood diva-portal.org
Aryl ChloridesTetrabutylammonium 2-pyridyltriolboratePdCl₂(dcpp)None (CuI additive)DMFGood-Excellent organic-chemistry.org

For synthesizing structural analogues where the phenyl and pyridinylphenyl units are connected by an alkyne spacer, the Sonogashira coupling is the reaction of choice. wikipedia.orgorganic-chemistry.org This reaction couples a terminal alkyne with an aryl or vinyl halide, catalyzed by palladium and a copper co-catalyst. wikipedia.orgmdpi.com For instance, 1,3,5-triethynylbenzene (B1295396) can be coupled with a halogenated pyridinylphenyl precursor to create extended, star-shaped, fully conjugated systems. mdpi.comresearchgate.net This methodology is crucial for building ethynyl-linked covalent organic frameworks and other advanced materials. nih.gov

Table 2: Representative Conditions for Sonogashira Coupling
Aryl HalideTerminal AlkynePalladium CatalystCopper Co-catalystBaseSolventReference
1,3,5-TribromobenzeneTrimethylsilylacetylenePd(PPh₃)₂Cl₂CuIEt₃N mdpi.com
4-Bromopyridine HCl1,3,5-TriethynylbenzenePd(PPh₃)₄CuIEt₃N mdpi.com
Aryl IodideTerminal AlkynePd(dppf)Cl₂CuINot specified mdpi.com

Alternative Coupling Strategies for Assembling Complex Architectures

While palladium catalysis is dominant, research continues into alternative strategies to overcome its limitations, such as cost and potential product contamination. nih.gov Transition-metal-free cross-coupling reactions have emerged as a viable option. For example, the coupling of aryl halides with arylstannanes can be promoted by lithium chloride in DMF without a transition metal catalyst. fiu.edu Furthermore, new ligands have been designed to promote cross-coupling reactions between aryl halides and unactivated arenes, sometimes avoiding the need for pre-functionalized starting materials altogether. nih.gov These developing methods offer greener and more cost-effective routes for the synthesis of complex biaryl and heteroaryl structures. researchgate.net

Cyclotrimerization-Based Synthetic Routes for Core and Peripheral Units

An elegant alternative to the cross-coupling approach is the acid- or metal-catalyzed [2+2+2] cyclotrimerization of alkynes to form the central 1,3,5-trisubstituted benzene core. rsc.org In this strategy, a pyridinylphenylacetylene derivative would serve as the monomer. Three molecules of this alkyne would undergo cyclization to directly form the target structure.

Various catalysts have been developed for this transformation, including those based on indium(III), which can provide excellent yields and complete regioselectivity for the 1,3,5-isomer. nih.gov Environmentally friendly methods using catalysts like p-toluenesulfonic acid monohydrate under solvent-free conditions have also been reported, offering a green chemistry approach to these structures. arkat-usa.org This method is particularly powerful as it builds the core and attaches the functional arms in a single, convergent step. However, a significant challenge is the initial synthesis of the required substituted alkyne precursor.

Multi-Step Synthetic Strategies and Optimization of Reaction Conditions

The synthesis of this compound is inherently a multi-step process that requires careful planning and optimization. youtube.com A typical synthetic sequence would involve:

Synthesis of the Pyridinylphenyl Precursor: For a Suzuki-based route, this would be the synthesis of (3-(pyridin-4-yl)phenyl)boronic acid or a similar derivative.

The Core Coupling Reaction: Reacting the precursor from step 1 with 1,3,5-tribromobenzene under optimized Suzuki-Miyaura conditions.

Advanced Purification and Isolation Techniques for Complex Organic Molecules

The purification of complex organic molecules such as this compound is a critical step to ensure the removal of starting materials, catalysts, and by-products from the final product. Given the polyaromatic and nitrogen-containing nature of this compound, a combination of chromatographic and recrystallization techniques is typically employed.

Column Chromatography:

Flash column chromatography is a primary method for the purification of such compounds. youtube.com Due to the complexity of the reaction mixture, a gradient elution is often necessary. This involves starting with a non-polar solvent system and gradually increasing the polarity to elute compounds with different affinities for the stationary phase (typically silica (B1680970) gel). youtube.com For nitrogen-containing compounds like the target molecule, which can interact strongly with the acidic silica gel, it is sometimes necessary to add a small amount of a basic modifier, such as triethylamine, to the eluent to prevent peak tailing and improve separation.

Recrystallization:

Following chromatographic purification, recrystallization is often used to obtain a highly crystalline and pure final product. researchgate.net The choice of solvent is crucial and is determined by the principle that the compound should be sparingly soluble at room temperature but highly soluble at an elevated temperature. For large, rigid molecules, finding a single suitable solvent can be challenging, and a mixed-solvent system may be required. The process involves dissolving the compound in a minimal amount of hot solvent, followed by slow cooling to allow for the formation of well-defined crystals, leaving impurities in the mother liquor.

Advanced and Specialized Techniques:

For achieving very high purity, which is often required for materials used in electronic applications, more advanced purification methods can be utilized. nih.govstrath.ac.uk One such technique is multicolumn countercurrent solvent gradient purification (MCSGP) . This is a continuous chromatographic process that can provide higher purity and yield compared to traditional batch chromatography. researchgate.netRecycling gel permeation chromatography (GPC) is another powerful technique for separating molecules based on their size and can be effective for removing oligomeric or polymeric impurities. researchgate.net

The purity of the final compound is typically assessed using techniques such as High-Performance Liquid Chromatography (HPLC), Nuclear Magnetic Resonance (NMR) spectroscopy, and mass spectrometry.

Data Tables

Table 1: Plausible Reactants for the Synthesis of this compound via Suzuki-Miyaura Coupling

Reactant 1 (Core) Reactant 2 (Arm) Catalyst Base Solvent
1,3,5-Tris(3-bromophenyl)benzene4-Pyridinylboronic acid or its ester derivativePalladium(0) complex (e.g., Pd(PPh₃)₄)Aqueous base (e.g., K₂CO₃, Na₂CO₃)Toluene, DMF, or Dioxane

Table 2: General Parameters for Purification Techniques

Purification Technique Stationary Phase Mobile Phase (Eluent System) Principle of Separation
Gradient Column Chromatography Silica GelHexane/Ethyl Acetate with a gradient of increasing ethyl acetate, potentially with triethylaminePolarity
Recrystallization Not ApplicableDichloromethane/Methanol, Toluene/Hexane, or similar mixed solvent systemsDifferential Solubility
Multicolumn Countercurrent Solvent Gradient Purification (MCSGP) Reversed-phase silica (e.g., C18)Acetonitrile/Water or similar gradient systemsHydrophobicity

Structural Characterization and Spectroscopic Analysis of 1,3,5 Tris 3 4 Pyridinyl Phenyl Benzene and Its Analogues

Advanced Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

For instance, in the ¹H NMR spectrum of the parent compound, 1,3,5-triphenylbenzene (B1329565), the protons on the central benzene (B151609) ring typically appear as a singlet, with the chemical shifts of the peripheral phenyl protons resonating as multiplets. uzh.ch The high degree of symmetry in these molecules often results in simplified spectra. chemicalbook.com

In the case of substituted analogues, the chemical shifts are influenced by the electronic nature of the substituents. For example, the ¹H NMR spectrum of 1,3,5-Tris(4-fluorophenyl)benzene shows a singlet for the central benzene protons and distinct doublets for the protons on the fluorinated phenyl rings. uzh.ch Similarly, for 1,3,5-Tris(4-bromophenyl)benzene (B1296842), the central protons appear as a singlet, with the peripheral protons showing as two doublets. uzh.ch

¹³C NMR spectroscopy further aids in structural confirmation by providing information on the carbon framework. The number of unique carbon signals corresponds to the molecular symmetry. For symmetrically substituted 1,3,5-triarylbenzenes, the number of aromatic carbon signals is typically less than the total number of carbon atoms. For example, the ¹³C NMR spectrum of 1,3,5-Tris(4-bromophenyl)benzene exhibits six distinct signals, confirming its C₃ symmetric structure. uzh.ch

Table 1: Representative ¹H NMR Data for Analogues of 1,3,5-Tris[3-(4-pyridinyl)phenyl]benzene

CompoundSolventChemical Shift (δ, ppm) and Multiplicity
1,3,5-TriphenylbenzeneDMSO-d₆7.88 (s, 3H), 7.87-7.86 (m, 6H), 7.52-7.49 (t, J=7.5 Hz, 6H), 7.43-7.40 (t, J=7.5 Hz, 3H) uzh.ch
1,3,5-Tris(4-fluorophenyl)benzeneCDCl₃7.67 (s, 3H), 7.61 (d, J=8.5 Hz, 6H), 7.59 (d, J=8.5 Hz, 6H) uzh.ch
1,3,5-Tris(4-bromophenyl)benzeneCDCl₃7.70 (s, 3H), 7.62 (d, J=8.5 Hz, 6H), 7.56 (d, J=8.5 Hz, 6H) uzh.ch
1,3,5-Tris(4-chlorophenyl)benzeneCDCl₃7.67 (s, 3H), 7.59 (d, J=8.5 Hz, 6H), 7.44 (d, J=8.5 Hz, 6H) uzh.ch

Table 2: Representative ¹³C NMR Data for Analogues of this compound

CompoundSolventChemical Shifts (δ, ppm)
1,3,5-TriphenylbenzeneDMSO-d₆141.6, 140.1, 128.9, 127.7, 127.2, 124.4 uzh.ch
1,3,5-Tris(4-fluorophenyl)benzeneCDCl₃161.7, 137.6, 132.4, 129.0 (d, J=7.5 Hz), 125.3, 115.9 (d, J=22.5 Hz) uzh.ch
1,3,5-Tris(4-bromophenyl)benzeneCDCl₃141.7, 139.9, 132.3, 129.0, 125.2, 122.4 uzh.ch
1,3,5-Tris(4-chlorophenyl)benzeneCDCl₃141.5, 139.4, 134.0, 129.6, 128.9, 125.1 uzh.ch

Mass Spectrometry Techniques for Molecular Formula Confirmation

Mass spectrometry is a critical technique for confirming the molecular weight and elemental formula of this compound and its analogues. The molecular formula of this compound is C₃₉H₂₇N₃, corresponding to a molecular weight of 537.65 g/mol . chemicalbook.comnih.gov High-resolution mass spectrometry (HRMS) would be expected to provide a highly accurate mass measurement, confirming this formula.

For related compounds, mass spectrometry data is available. For example, the molecular weight of 1,3,5-tris(1-methylethyl)benzene has been determined to be 204.3511 g/mol . sigmaaldrich.com Electron ionization (EI) is a common technique used for such analyses. sigmaaldrich.com

Table 3: Molecular Information for this compound and an Analogue

CompoundMolecular FormulaMolecular Weight ( g/mol )
This compoundC₃₉H₂₇N₃537.65 chemicalbook.comnih.gov
1,3,5-tris(1-methylethyl)benzeneC₁₅H₂₄204.3511 sigmaaldrich.com

X-ray Crystallography for Solid-State Molecular and Supramolecular Structures

Single-crystal X-ray diffraction provides definitive proof of the molecular structure in the solid state, offering precise bond lengths, bond angles, and information about intermolecular interactions and crystal packing. For the analogue N,N',N''-tris(pyridin-2-yl)benzene-1,3,5-tricarboxamide, X-ray crystallography has revealed that intermolecular N—H···O hydrogen bonds link the molecules into slanted ladder-like chains. uzh.ch

In the case of 1,3,5-Tri(pyridin-4-yl)benzene, it has been shown to crystallize in the orthorhombic crystal system with the space group Cmc2₁. smolecule.com The symmetrical nature of these molecules often leads to highly ordered packing in the solid state. The study of co-crystals of partially fluorinated 1,3,5-tris(phenylethynyl)benzenes has demonstrated that intermolecular phenyl-perfluorophenyl interactions are a dominant factor in their solid-state aggregation, leading to increased melting points of the co-crystals.

Vibrational Spectroscopy (IR, Raman) for Functional Group Analysis

Vibrational spectroscopy, including Fourier-transform infrared (FTIR) and Raman spectroscopy, is used to identify the functional groups present in a molecule. For 1,3,5-triarylbenzene derivatives, the IR spectra typically show characteristic bands for aromatic C-H stretching and bending vibrations, as well as C=C stretching vibrations within the aromatic rings.

For example, the IR spectrum of 1,3,5-triphenylbenzene in a KBr matrix shows characteristic peaks at 3053 cm⁻¹ (aromatic C-H stretch), 1651 cm⁻¹ and 1494 cm⁻¹ (aromatic C=C stretch). uzh.ch In pyridinyl-containing analogues, the C-N stretching vibrations of the pyridine (B92270) rings are expected to appear in the range of 1580-1600 cm⁻¹. smolecule.com The specific vibrational frequencies can be influenced by the substitution pattern on the phenyl rings. uzh.ch

Table 4: Characteristic IR Absorption Bands for Analogues of this compound (KBr, cm⁻¹)

CompoundAromatic C-H StretchAromatic C=C StretchOther Key BandsReference
1,3,5-Triphenylbenzene30531651, 1494, 1431758, 700 uzh.ch
1,3,5-Tris(4-fluorophenyl)benzene30591604, 1508, 14491224, 1159, 825 uzh.ch
1,3,5-Tris(4-bromophenyl)benzene30431595, 14891075, 1007, 809 uzh.ch
1,3,5-Tris(4-chlorophenyl)benzene30451598, 14931091, 1012, 815 uzh.ch

Analysis of Conformational Dynamics and Isomerism in Solution and Solid States

In solution, these molecules can exist as a mixture of different conformers. The rotational barriers between these conformers can sometimes be studied using variable-temperature NMR spectroscopy. In the solid state, the conformation is "frozen" and can be determined by X-ray crystallography. For example, in N,N',N''-tris(pyridin-2-yl)benzene-1,3,5-tricarboxamide, the twisting of the amide groups out of the plane of the central benzene ring is influenced by hydrogen bonding interactions. uzh.ch

Theoretical studies on related 3-substituted pyridines have been conducted to understand their tautomeric and conformational equilibria in solution. mdpi.com For complex molecules like this compound, computational methods such as Density Functional Theory (DFT) can be employed to predict the most stable conformations and the energy barriers for interconversion. The planarity or non-planarity of the molecule, arising from the balance between steric hindrance and conjugation, is a key aspect of its conformational landscape.

Theoretical and Computational Investigations of 1,3,5 Tris 3 4 Pyridinyl Phenyl Benzene

Quantum Chemical Calculations (e.g., Density Functional Theory) for Electronic Structure and Reactivity

Quantum chemical calculations, particularly Density Functional Theory (DFT), are fundamental tools for investigating the electronic properties and reactivity of complex organic molecules. For molecules in the family of 1,3,5-Tris[3-(4-pyridinyl)phenyl]benzene, DFT is employed to determine optimized molecular geometries and to calculate key electronic parameters.

Researchers often use functionals like Becke's three-parameter exchange functional combined with the Lee-Yang-Parr correlation functional (B3LYP) and a standard basis set such as 6-31G** to perform these calculations on isolated molecules in a vacuum. nih.gov Such studies on analogous octupolar molecules containing pyridine (B92270) rings reveal critical information about their electronic structure, including the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). For instance, a related isomer, 1,3,5-Tri[(3-pyridyl)-phen-3-yl]benzene, has experimentally determined HOMO and LUMO energy levels of -6.75 eV and -2.75 eV, respectively, which computational models would aim to replicate. researchgate.net

These calculations are crucial for understanding reactivity. For example, theoretical studies on 1,3,5-tris(phenylamino)benzene derivatives have been used to examine their antioxidation mechanisms. researchgate.net By analyzing the molecular structure and electronic effects of different substituents, researchers can predict how the molecule will behave in chemical reactions, providing insights into its potential as a high-temperature antioxidant. researchgate.net The distribution of electron density, visualized through molecular electrostatic potential (MESP) maps, can identify the likely sites for electrophilic or nucleophilic attack, guiding the synthesis of new functional materials. researchgate.net

Table 1: Computational Methods for Electronic Structure Analysis
Computational MethodApplicationAnalogue Compound ExampleReference
Density Functional Theory (DFT)Molecular geometry optimization, electronic properties (HOMO/LUMO)1,3,5-tris(pyridin-3-ylethynyl)benzene nih.gov
Molecular Electrostatic Potential (MESP)Identification of reactive sitesSubstituted Benzene (B151609) Derivatives researchgate.net
Theoretical CalculationsExamination of antioxidation mechanisms1,3,5-tris(phenylamino)benzene researchgate.net

Molecular Modeling and Dynamics Simulations for Conformational Analysis and Self-Assembly Prediction

Molecular modeling and dynamics (MD) simulations offer powerful insights into the dynamic behavior of molecules, from conformational changes to their assembly into larger supramolecular structures. These methods are essential for predicting how molecules like this compound might organize in condensed phases or on surfaces.

For example, MD simulations have been performed on crystalline benzene and pyridinium (B92312) salts to explore their rotational dynamics as a function of temperature and pressure. nih.gov These simulations can reveal the geometry of motion and the energy barriers for reorientation, which are critical for understanding the behavior of the pyridyl groups in the title compound. nih.gov More advanced techniques, such as metadynamics, have been used to simulate the formation of prenucleation clusters of 1,3,5-tris(4-bromophenyl)benzene (B1296842) (3BrY) from solution. sigmaaldrich.com These simulations show that interactions between the aromatic cores are the primary drivers for clustering, leading to dimers and trimers that are locally arranged in crystal-like patterns. sigmaaldrich.com

Furthermore, simulations combining DFT with experimental techniques like Scanning Tunneling Microscopy (STM) have been used to study the self-assembly of 1,3,5-tris(4-bromophenyl)benzene on different substrates. acs.org These studies demonstrate that the final structure is a result of a delicate interplay between intermolecular forces and molecule-substrate interactions, which can be either cooperative or competitive, leading to either periodic or random arrangements. acs.org Such insights are invaluable for the rational design of nanostructures and thin films for electronic applications.

Elucidation of Intramolecular Cooperativity and Non-Covalent Interactions

The structure and function of molecular materials are often governed by a complex web of non-covalent interactions (NCIs). rsc.org Computational chemistry provides indispensable tools for dissecting these forces, which include hydrogen bonds, π-π stacking, and van der Waals interactions. rsc.orgresearchgate.net

To visualize these weak interactions, researchers use techniques like the Non-Covalent Interaction (NCI) plot analysis. researchgate.netresearchgate.net This method provides a qualitative picture of interaction zones within a molecular system. The Quantum Theory of Atoms in Molecules (QTAIM) further supports this by identifying bond critical points, which offer proof of the existence of an interaction. researchgate.net In studies of 1,3,5-tris(4-bromophenyl)benzene on surfaces, the cooperative interplay between halogen bonds, hydrogen bonds, and van der Waals forces was found to be essential for creating well-ordered, periodic molecular arrangements. acs.org Understanding these cooperative effects is key to predicting and controlling the self-assembly of complex molecules like this compound.

Predictive Modeling for Spectroscopic and Photophysical Properties from First Principles

First-principles calculations are instrumental in predicting and interpreting the spectroscopic and photophysical properties of molecules. For complex systems like this compound, these predictions are vital for applications in organic electronics, such as in Organic Light-Emitting Diodes (OLEDs).

Time-dependent density functional theory (TD-DFT) is a common method for calculating the excited-state properties of molecules. By simulating electronic transitions, TD-DFT can predict UV-visible absorption spectra. For example, in a computational study of pyridine-based octupolar molecules, TD-DFT calculations predicted electronic transitions that corresponded well with experimentally measured absorption bands. nih.gov

These predictive models can also elucidate the nature of the excited states. For instance, calculations on a triply protonated pyridine-ethynyl derivative showed a significant change in dipole moment upon excitation, indicating a pronounced charge-transfer character that is responsible for enhanced nonlinear optical properties. nih.gov For a related isomer, 1,3,5-Tri[(3-pyridyl)-phen-3-yl]benzene, experimental measurements show a UV absorption maximum at 254 nm and a fluorescence emission at 353 nm in dichloromethane. researchgate.net First-principles calculations would aim to predict these values, providing a theoretical basis for the observed photophysical behavior and guiding the design of new materials with tailored optical properties.

Table 2: Electronic and Photophysical Data for Analogue Compounds
PropertyValueCompoundMethodReference
HOMO Energy-6.75 eV1,3,5-Tri[(3-pyridyl)-phen-3-yl]benzeneExperimental researchgate.net
LUMO Energy-2.75 eV1,3,5-Tri[(3-pyridyl)-phen-3-yl]benzeneExperimental researchgate.net
UV Absorption (λmax)254 nm1,3,5-Tri[(3-pyridyl)-phen-3-yl]benzeneExperimental (in Dichloromethane) researchgate.net
Fluorescence Emission (λem)353 nm1,3,5-Tri[(3-pyridyl)-phen-3-yl]benzeneExperimental (in Dichloromethane) researchgate.net
Calculated Electronic Transition3.21 eVTriply protonated 1,3,5-tris(pyridinylethynyl)benzene derivativeTD-DFT nih.gov

Supramolecular Chemistry of 1,3,5 Tris 3 4 Pyridinyl Phenyl Benzene Derivatives

Principles and Mechanisms of Molecular Self-Assembly

Molecular self-assembly is the spontaneous organization of molecules into stable, structurally well-defined aggregates through non-covalent interactions. For derivatives of 1,3,5-tris(phenyl)benzene, the process is primarily driven by the molecule's inherent C3 symmetry and its capacity for a multitude of weak interactions. The assembly is a cooperative process where the final structure is a result of the delicate balance between intermolecular forces and interactions with the surrounding environment, such as a solvent or a solid surface. sigmaaldrich.com

The mechanism often begins with the formation of small initial aggregates, or nuclei, in solution or at an interface. These nuclei then grow into larger, more ordered structures. The final architecture is highly dependent on the specific chemical functionalities of the molecule. For instance, studies on analogous compounds like tris(phenylisoxazolyl)benzenes show that these molecules can stack in a columnar fashion, driven by π-π stacking interactions between the flat aromatic cores. acs.org The nature of peripheral substituents can either facilitate or hinder this assembly. Saturated alkyl chains have been shown to promote aggregation, while terminal double bonds or bulky, branched groups can impede or alter the stacking arrangement due to steric hindrance. acs.org

Theoretical calculations and experimental observations on related systems, such as 1,3,5-tris(1-phenyl-1H-pyrazol-5-yl)benzenes, reveal that subtle changes in substituents can significantly impact the resulting supramolecular conformation, leading to twisted or calyx-like (cup-shaped) forms instead of simple planar stacks. mdpi.com This highlights the principle that the final self-assembled structure is encoded in the molecular shape and the specific arrangement of its interaction sites. Understanding these principles is crucial for designing molecules that will assemble into predictable and functional superstructures. mdpi.comnih.gov

Formation of Ordered Two-Dimensional (2D) Nanostructures at Interfaces

The self-assembly of 1,3,5-tris(phenyl)benzene derivatives at solid-liquid or solid-vacuum interfaces is a powerful method for creating highly ordered two-dimensional nanostructures. The substrate plays a critical role in this process, often templating the growth of molecular layers. The final structure is determined by a cooperative interplay between molecule-substrate and intermolecular interactions. sigmaaldrich.com

Scanning tunneling microscopy (STM) has been instrumental in visualizing these 2D architectures. For example, studies on 1,3,5-tris(4-aminophenyl)benzene (B174889) (TAPB), a close structural analogue, co-deposited with 3,4,9,10-perylenetetracarboxylic diimide (PTCDI) on a gold surface (Au(111)), have revealed the formation of intricate binary nanoarchitectures. acs.org In this system, the TAPB molecule was found to dissociate at high temperatures, and its resulting boomerang-shaped fragment co-assembles with PTCDI to form a 2D network stabilized by specific hydrogen bonds. acs.org

The choice of substrate can dictate the type of arrangement. Research on 1,3,5-tris(4-bromophenyl)benzene (B1296842) has shown that different periodic arrangements form on a silver surface versus a silicon surface, a result of the competitive or cooperative interplay between molecule-substrate interactions and various intermolecular forces like halogen and hydrogen bonds. sigmaaldrich.com This demonstrates the ability to control 2D self-assembly by selecting the appropriate surface. The pyridinyl groups in 1,3,5-tris[3-(4-pyridinyl)phenyl]benzene offer specific interaction sites (nitrogen atoms) that can be expected to strongly influence the orientation and packing of the molecules on a substrate, leading to unique and potentially functional 2D patterns.

Role of Hydrogen Bonding, π-π Stacking, and Other Non-Covalent Interactions in Supramolecular Aggregation

The aggregation of this compound is governed by a symphony of non-covalent interactions, with hydrogen bonding and π-π stacking playing leading roles.

Hydrogen Bonding: The nitrogen atoms in the pyridinyl rings are potent hydrogen bond acceptors. They can interact with suitable donor groups on neighboring molecules or with solvent molecules. In the solid state, these interactions can direct the formation of specific, highly organized three-dimensional networks. For example, in related systems with diaminotriazinyl groups, which are also rich in hydrogen bonding sites, each molecule can link to multiple neighbors, forming robust 3D frameworks. figshare.com The directionality of these hydrogen bonds, guided by the molecule's geometry, is a key factor in crystal engineering. figshare.com

π-π Stacking: The extensive aromatic system of the triphenylbenzene core and the attached phenyl and pyridinyl rings provides ample opportunity for π-π stacking interactions. These interactions occur when the electron-rich π-clouds of aromatic rings align. Theoretical studies on the interaction between benzene (B151609) and pyridine (B92270) show a preference for parallel-displaced geometries where the nitrogen atom of pyridine points away from the center of the benzene ring. acs.org The strength of this interaction is a balance between attractive dispersion forces and repulsive or attractive electrostatic forces, depending on the relative orientation of the rings. acs.org In some derivatives, like tris(phenylisoxazolyl)benzenes, π-π stacking is the dominant force driving the formation of columnar assemblies. acs.org However, in other cases, such as with certain 1,3,5-tris(1-phenyl-1H-pyrazol-5-yl)benzenes, steric hindrance from the substituents prevents the formation of planar stacking interactions. mdpi.com

Other Non-Covalent Interactions: Beyond these two primary forces, other interactions contribute to the stability of the supramolecular aggregates. These include:

C-H···π interactions: Where a C-H bond acts as a weak donor to the π-electron cloud of an aromatic ring.

van der Waals forces: These ubiquitous, non-directional forces are crucial for dense packing in the solid state.

The final supramolecular structure arises from the complex interplay of all these forces, and small modifications to the molecular structure can tip the balance, favoring one type of interaction and leading to vastly different aggregated states. rsc.org

Design and Fabrication of Supramolecular Frameworks and Networks

The rigid, C3-symmetric structure of this compound and its analogues makes them ideal building blocks, or "tectons," for the bottom-up fabrication of porous supramolecular frameworks. These frameworks are analogous to metal-organic frameworks (MOFs) and covalent organic frameworks (COFs), but they are held together by reversible non-covalent bonds.

The design strategy involves programming the molecule with specific interaction sites that will direct its assembly into a desired network topology. The pyridinyl nitrogen atoms of the target molecule are particularly useful as they can act as nodes, participating in hydrogen bonding or coordinating to metal ions to form metallosupramolecular frameworks.

The fabrication of these frameworks often involves crystallization from a solution. For instance, derivatives of 1,3,5-tris(phenyl)benzene functionalized with carboxylic acid groups, such as 1,3,5-tris(4-carboxyphenyl)benzene, are widely used to construct highly porous MOFs with exceptionally large surface areas. rsc.org Similarly, amine-functionalized analogues like 1,3,5-tris(4-aminophenyl)benzene (TAPB) are key components in the synthesis of robust and porous COFs through the formation of imine linkages. ossila.com

These examples demonstrate a key principle: by choosing the appropriate functional groups on the periphery of the triphenylbenzene core, it is possible to fabricate extended, porous networks. The resulting frameworks can have significant internal volume, making them promising for applications such as gas storage and separation. ossila.com The properties of these frameworks, such as their thermal stability and porosity, can be tuned by modifying the chemical nature of the building blocks. ossila.com

Table 1: Examples of Frameworks Built from 1,3,5-Tris(phenyl)benzene Derivatives

Derivative Name Linkage Type Resulting Framework Key Application/Property
1,3,5-Tris(4-carboxyphenyl)benzene Carboxylate-Metal Coordination Metal-Organic Framework (MOF-177) High surface area, Hydrogen storage rsc.org
1,3,5-Tris(4-aminophenyl)benzene Imine bond (covalent) Covalent Organic Framework (COF) Gas separation, Chemical sensing ossila.com
1,3,5-Tris(4-formylphenyl)benzene Imine bond (covalent) Covalent Organic Framework (COF) CO2 capture figshare.com

Investigation of Host-Guest Recognition and Binding Phenomena

The porous structures formed by the self-assembly of 1,3,5-tris(phenyl)benzene derivatives create cavities and channels that can accommodate smaller guest molecules. This host-guest recognition is a cornerstone of supramolecular chemistry, with applications in sensing, separation, and catalysis.

The binding of a guest molecule within the host framework is governed by the principles of molecular recognition: a combination of size/shape complementarity and favorable intermolecular interactions between the host and the guest. The chemical nature of the host's interior surface dictates its binding preferences. For this compound-based frameworks, the pyridinyl nitrogen atoms lining the pores can act as specific binding sites for guest molecules capable of hydrogen bonding.

Studies on related COFs have demonstrated this principle effectively. A COF constructed using 1,3,5-tris(4-aminophenyl)benzene showed efficient adsorption of bisphenol A (BPA) and bisphenol S (BPS), with the binding attributed to a combination of hydrogen bonding and π-π interactions between the host framework and the guest molecules. ossila.com This highlights how the functional groups within the framework's pores directly participate in guest recognition.

Furthermore, the process of co-crystallization, where a host framework is formed in the presence of a guest, is a powerful tool for studying these phenomena. Research on various lactams showed that co-crystallization with perfluoroaryl compounds could induce the formation of specific hydrogen-bonded patterns that were not present in the pure substance, demonstrating that guest molecules can direct the assembly of the host. acs.org This suggests that this compound could be used to create "smart" materials whose structures and properties can be modulated by the inclusion of specific guests.

Coordination Chemistry and Metal Complexation with 1,3,5 Tris 3 4 Pyridinyl Phenyl Benzene Ligands

Ligand Design and Coordination Motifs with Transition Metal Ions

1,3,5-Tris[3-(4-pyridinyl)phenyl]benzene is a C3-symmetric tripodal ligand designed as a versatile building block for supramolecular chemistry and materials science. Its structure features a central benzene (B151609) core from which three phenyl-pyridine arms radiate outwards. This specific arrangement provides three divergent nitrogen donor sites from the pyridyl groups, making it an excellent candidate for forming stable complexes with various transition metal ions.

The rigid and well-defined geometry of the ligand plays a crucial role in directing the assembly of predictable and ordered superstructures. The pyridyl nitrogen atoms act as coordination sites, capable of binding to metal centers. Depending on the coordination preference of the metal ion, the solvent system, and the counter-ions present, this ligand can participate in several coordination motifs. It can act as a three-connecting node to bridge three separate metal centers, leading to the formation of two-dimensional (2D) layered networks or intricate three-dimensional (3D) frameworks. The significant conjugation in the ligand's structure also allows for π-π stacking interactions, which can further stabilize the resulting coordination polymers. researchgate.netresearchgate.net

Synthesis and Characterization of Metal Complexes and Coordination Polymers

The synthesis of metal complexes and coordination polymers using this compound and its analogues typically involves self-assembly processes under hydrothermal or solvothermal conditions. researchgate.net In a typical synthesis, the ligand is dissolved in an appropriate solvent or solvent mixture, and a solution of a transition metal salt is added. The reaction mixture is then heated in a sealed vessel for a period ranging from hours to days, allowing for the slow crystallization of the product. Room temperature methods involving slow diffusion of reactants can also be employed to obtain single crystals suitable for X-ray diffraction.

Characterization of these materials is essential to confirm their structure and properties.

Powder X-ray Diffraction (PXRD): PXRD is used to confirm the phase purity of the bulk synthesized material and to check for structural integrity after certain treatments. uchicago.edu

Spectroscopic Techniques: Infrared (IR) spectroscopy helps to confirm the coordination of the pyridyl nitrogen to the metal ion by observing shifts in the C=N stretching frequencies. Nuclear Magnetic Resonance (NMR) spectroscopy can be used to characterize diamagnetic complexes in solution.

Thermogravimetric Analysis (TGA): TGA is employed to assess the thermal stability of the coordination polymers and to identify the temperature at which the framework begins to decompose. researchgate.net

Interactions with Specific Metal Centers (e.g., Ag(I), Cu(I/II), Pd(II))

The tripodal nature of this compound allows it to form diverse structures with different metal ions, dictated by the metal's preferred coordination number and geometry.

Ag(I): Silver(I) ions commonly adopt linear, trigonal, or tetrahedral coordination geometries. When complexed with multidentate ligands like the title compound, Ag(I) often acts as a node to connect multiple ligands, leading to high-dimensional networks. For instance, studies on the similar ligand 1,3,5-tris(4-cyanobenzoyl)benzene with Ag(I) salts show the ligand bridging three different silver ions. researchgate.net In these structures, the silver cations adopt a four-coordinate sawhorse geometry, forming crystalline metal-organic coordination polymers. researchgate.net The interplay between the molecule-substrate interaction and intermolecular forces is also crucial, as seen in the self-assembly of analogous molecules on Ag(111) surfaces. nih.gov

Cu(I/II): Copper ions, existing in +1 and +2 oxidation states, form a wide variety of coordination polymers with pyridyl ligands. Research on the closely related ligand 1,3,5-tris(4-pyridylethynyl)benzene (L') with a Cu(I) source yielded two different frameworks, {[Cu(L')2(ClO4)]⋅CH3CN} and {[Cu(L')(ClO4)]⋅2CH3CN}, via hydrothermal methods. researchgate.net In these complexes, the nitrogen atoms of the pyridine (B92270) moieties coordinate to the Cu(I) center. researchgate.net The use of Cu(II) salts, such as copper(II) nitrate (B79036) or acetate, with related functionalized tris(phenylethynyl)benzene ligands has also been shown to produce coordination polymers, with the resulting porosity depending on the specific counter-ion used. researchgate.netrsc.org

Pd(II): Palladium(II) typically favors a square planar coordination geometry. This preference can be used to construct discrete molecular cages or 2D coordination networks. While specific studies focusing on the complexation of this compound with Pd(II) are not widely documented, related pyridyl- and triazine-based ligands have been complexed with palladium. acs.org These systems often find application in catalysis, where the ligand framework influences the activity and selectivity of the metal center.

Table 1: Examples of Metal Complexes with Analogous Tripodal Ligands
Metal IonLigandComplex FormulaKey Structural FeaturesReference
Cu(I)1,3,5-tris(4-pyridylethynyl)benzene (L'){[Cu(L')2(ClO4)]⋅CH3CN}Coordination polymer framework. N-atoms of pyridine coordinate to Cu(I). researchgate.net
Cu(I)1,3,5-tris(4-pyridylethynyl)benzene (L'){[Cu(L')(ClO4)]⋅2CH3CN}Coordination polymer framework with a different ligand-to-metal ratio. researchgate.net
Ag(I)1,3,5-tris(4-cyanobenzoyl)benzenePolymer with AgOTf, AgBF4, or AgPF6Ligand bridges three different Ag(I) ions; four-coordinate sawhorse geometry at silver. researchgate.net

Catalytic Applications of Metal-Compound Hybrid Systems

Metal-organic hybrid systems, particularly MOFs and coordination polymers, are increasingly recognized for their potential in heterogeneous catalysis. nih.gov The uniform, well-defined active sites within their porous structures make them highly attractive alternatives to traditional catalysts. While catalytic studies employing the specific this compound ligand are emerging, the broader class of materials built from similar tripodal N-donor ligands demonstrates significant catalytic activity.

For example, iridium complexes incorporating triazine-based pincer ligands have been successfully used for the synthesis of pyrroles through dehydrogenative condensation reactions. acs.org In such systems, the ligand framework is not merely a spectator but actively participates in the catalytic cycle. Similarly, porous MOFs constructed with metallic nodes and organic linkers can serve as robust catalysts. Iridium-based MOFs have been developed for photocatalytic reductive cross-coupling reactions, demonstrating stability and reusability. uchicago.edu The incorporation of this compound into frameworks with catalytically active metal centers like Pd, Rh, or Ir could lead to new, efficient, and selective catalysts for a variety of organic transformations. acs.orgacs.org

Table 2: Catalytic Applications of Related Metal-Ligand Systems
Catalytic ReactionMetal CenterLigand TypeSignificanceReference
Pyrrole SynthesisIridiumTriazine-based PN3P-pincer ligandDemonstrates catalytic transformations via metal-ligand cooperation. acs.org
Reductive Cross-CouplingIridiumVarious organic linkers in a MOFHighlights the use of MOFs as stable and reusable photocatalysts. uchicago.edu
Knoevenagel CondensationN/A (Catalyst-free)N/A (Reactant: aromatic aldehydes)Illustrates multi-component reactions for synthesizing complex molecules. nih.gov

Development of Metal-Organic Frameworks (MOFs) utilizing the Compound as a Ligand

Metal-Organic Frameworks (MOFs) are a class of crystalline porous materials constructed from metal ions or clusters linked together by organic ligands. nih.gov The predictable geometry and C3-symmetry of this compound make it an ideal building block, or "tecton," for the rational design of MOFs with desired topologies and properties.

By connecting metal nodes, this tripodal ligand can generate 3D porous frameworks. The size and shape of the pores can be tuned by altering the length of the ligand's arms or the geometry of the metal cluster. For example, reactions of the related ligand 1,3,5-tris(1-imidazolyl)benzene with Co(II) and Zn(II) salts have produced 3D porous frameworks where 2D layers are pillared by the tripodal ligand. nih.gov These materials have shown promise for selective gas adsorption. nih.gov Similarly, the use of 3-pyridin-4-yl-benzoic acid with various metal salts has led to a series of 3D MOFs with new (3,6)-connected net topologies. osti.gov

MOFs built using this compound are expected to exhibit high thermal stability and permanent porosity, making them suitable for applications in gas storage, separation, and heterogeneous catalysis. researchgate.netnih.gov The functional pyridyl groups lining the pores can also serve as basic sites for catalytic reactions or as postsynthetic modification handles to introduce new functionalities.

Applications in Advanced Materials Science Based on 1,3,5 Tris 3 4 Pyridinyl Phenyl Benzene

Organic Electronic and Optoelectronic Devices

The electron-deficient nature of the pyridine (B92270) moieties within the 1,3,5-Tris[3-(4-pyridinyl)phenyl]benzene structure makes it an excellent candidate for applications requiring efficient electron transport. This property is particularly crucial in the performance of organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs).

Electron Transport and Hole Blocking Layers in Organic Light-Emitting Diodes (OLEDs)

In the architecture of an OLED, the controlled movement of electrons and holes is paramount for achieving high efficiency and stability. This compound has demonstrated exceptional performance as both an electron transport layer (ETL) and a hole blocking layer (HBL). Its high electron mobility facilitates the efficient injection and transport of electrons from the cathode towards the emissive layer.

Simultaneously, its deep highest occupied molecular orbital (HOMO) energy level creates a significant energy barrier for holes, effectively confining them within the emissive layer. This dual functionality minimizes exciton quenching at the ETL/emissive layer interface and enhances the probability of radiative recombination, leading to improved device efficiency and brightness.

Research has shown that OLEDs incorporating this compound as an ETL exhibit impressive performance metrics. For instance, in phosphorescent OLEDs, this material has contributed to achieving high external quantum efficiencies and power efficiencies.

Below is a data table summarizing the performance of a blue phosphorescent OLED utilizing a derivative of this compound as the electron-transport layer.

Device ParameterValue
External Quantum EfficiencyHigh
Power EfficiencyHigh
Electron MobilityHigh
Triplet Energy LevelHigh

The table above illustrates the significant impact of using this compound derivatives in enhancing the key performance indicators of OLEDs.

Active Layer Components in Organic Photovoltaics (OPVs)

The application of this compound extends to the field of organic photovoltaics. In OPVs, this compound can be utilized as an electron-acceptor material within the active layer, where light absorption and charge separation occur. Its electron-accepting properties, derived from the pyridine units, facilitate the dissociation of excitons into free charge carriers.

While detailed performance data for OPVs specifically using this compound as a primary active layer component is an area of ongoing research, its electronic characteristics suggest significant potential. The development of ternary organic solar cells has shown that incorporating materials with specific electronic properties can enhance device performance by optimizing the morphology and charge transport within the active layer.

Development of Conductive Organic Materials with High Charge Carrier Mobility

The inherent high electron mobility of this compound is a key factor in its successful application in organic electronics. Studies have focused on pyridine-containing triphenylbenzene derivatives to develop materials with enhanced charge transport properties. The unique molecular structure allows for efficient intermolecular electronic coupling, which is essential for high charge carrier mobility.

The electron mobility of materials based on this compound has been measured and compared to other electron transport materials, demonstrating its competitive performance. This high mobility is crucial for reducing the operating voltage and improving the power efficiency of electronic devices.

Photonic Materials and Luminescence Research

Beyond its application in charge transport, this compound and its derivatives are also being explored for their luminescent and non-linear optical properties, opening up avenues for their use in advanced photonic applications.

Investigation of Luminescent Properties and Tunability for Display Technologies

This compound exhibits fluorescence, a property that is of great interest for display technologies. The emission characteristics of this compound can be tuned by modifying its chemical structure, allowing for the generation of light of different colors. This tunability is a significant advantage in the development of full-color displays based on OLED technology.

Research into related fluorescent, electroactive, and low-toxicity materials has highlighted their potential as building blocks for various nanomaterials and polymers used in OLEDs. The fluorescence and electrochemical activity are key properties that make these materials suitable for such applications.

Exploration of Non-linear Optical (NLO) Properties

The field of non-linear optics, which involves the interaction of high-intensity light with materials to produce new optical effects, is another area where pyridine-based compounds are being investigated. Pyridine derivatives have shown potential for NLO applications due to their donor-acceptor arrangements and π-conjugated systems.

While specific NLO data for this compound is a subject of ongoing investigation, the structural similarities to other NLO-active molecules suggest that it could exhibit interesting non-linear optical properties. The third-order NLO response is particularly important for applications such as optical switching and data processing.

Chemo/Electrochemical Sensing Applications

The structural architecture of this compound, featuring a π-electron-rich triphenylbenzene core and peripheral pyridinyl groups, provides a versatile platform for the development of chemo- and electrochemical sensors. The pyridinic nitrogen atoms can act as binding sites for various analytes, while the conjugated aromatic system can transduce binding events into measurable optical or electrical signals. Research in this area leverages these molecular features to create sensitive and selective detection methodologies for a range of chemical species.

The primary mechanism underpinning the sensing capabilities of materials derived from this compound is often fluorescence quenching or enhancement. rsc.org The inherent fluorescence of the triphenylbenzene core can be modulated by interactions with analytes. For instance, electron-deficient molecules, such as nitroaromatic compounds, can engage in photoinduced electron transfer with the electron-rich sensor, leading to a quenching of the fluorescence signal. nih.gov Conversely, interaction with certain analytes might restrict intramolecular rotations, leading to aggregation-induced emission and a consequent enhancement of the fluorescence.

While direct studies on the sensing applications of the standalone this compound molecule are not extensively detailed in the reviewed literature, the broader class of 1,3,5-triphenylbenzene (B1329565) (1,3,5-TPB) derivatives has been thoroughly investigated for these purposes. These studies provide a strong foundation for the potential applications of the title compound. For example, supramolecular, discrete, covalent-organic framework (COF), and conjugated polymer-based sensors derived from the 1,3,5-TPB platform have demonstrated selective detection of polynitroaromatic compounds like trinitrotoluene (TNT), dinitrotoluene (DNT), and picric acid (PA). rsc.orgnih.govresearchgate.net

The general approach involves modifying the peripheral phenyl rings of the 1,3,5-TPB core with specific functional groups to tune the sensor's affinity and selectivity for target analytes. For instance, the introduction of amino groups has been shown to facilitate the detection of nitroaromatics through hydrogen bonding and π-π stacking interactions. nih.gov

In the context of electrochemical sensing, the redox properties of materials incorporating the this compound scaffold can be exploited. The binding of an analyte to the pyridinyl nitrogen sites can perturb the electronic structure of the molecule, leading to a measurable change in its electrochemical response, such as a shift in redox potentials or a change in current intensity.

Detailed research findings on the application of a specific derivative, 1,3,5-tris(4′-aminophenyl)benzene, demonstrate its efficacy as a supramolecular chemosensor for polynitroaromatic compounds (PNACs). nih.gov The sensing mechanism is attributed to the formation of donor-acceptor complexes facilitated by hydrogen bonds. nih.gov The fluorescence quenching efficiency of this sensor for various nitroaromatic compounds is summarized in the table below.

Fluorescence Quenching of 1,3,5-tris(4′-aminophenyl)benzene by Nitroaromatic Compounds
AnalyteQuenching Constant (Ksv) (M-1)Detection Limit
Picric Acid (PA)1.2 x 1051.8 x 10-7 M
2,4,6-Trinitrotoluene (TNT)8.1 x 1042.5 x 10-7 M
2,4-Dinitrotoluene (DNT)5.2 x 1043.9 x 10-7 M

Another area of application for 1,3,5-TPB based sensors is the detection of metal ions. While specific data for this compound is not available, related studies on other derivatives provide insight into the potential of this class of compounds.

Polymeric and Networked Materials Derived from 1,3,5 Tris 3 4 Pyridinyl Phenyl Benzene

Covalent Organic Frameworks (COFs) Synthesis and Functionalization

While direct synthesis of Covalent Organic Frameworks (COFs) using 1,3,5-Tris[3-(4-pyridinyl)phenyl]benzene as the primary building block is not extensively documented in publicly available research, the structural motifs of this compound are highly relevant to COF chemistry. The pyridyl nitrogen atoms within the structure offer potential sites for post-synthetic modification, including metalation or quaternization, which could introduce catalytic activity or alter the framework's surface properties.

The synthesis of COFs typically involves the polycondensation of multitopic building blocks. Analogous compounds with formyl or boronic acid functionalities, such as 1,3,5-tris(4-formylphenyl)benzene, are commonly employed. These reactions, often carried out under solvothermal conditions, lead to the formation of crystalline, porous frameworks with high thermal stability. For instance, a COF synthesized from 1,3,5-tris(4-formylphenyl)benzene and an amine derivative exhibited a significant surface area and good thermal stability up to 450 °C. The incorporation of a building block like this compound could lead to COFs with unique electronic and host-guest properties, though specific research is needed to realize this potential.

Polyimides and Related High-Performance Polymers through Polycondensation Reactions

Polyimides are a class of high-performance polymers known for their exceptional thermal stability, mechanical strength, and chemical resistance. The synthesis of polyimides typically involves the polycondensation reaction between a dianhydride and a diamine. While this compound is not a traditional monomer for linear polyimides due to its trifunctional nature, its derivatives could be utilized to create cross-linked or hyperbranched polyimide networks.

The general synthetic route to polyimides involves a two-step process: the formation of a poly(amic acid) precursor, followed by thermal or chemical cyclodehydration to the final polyimide. The introduction of a trifunctional amine, conceptually similar to an amino-functionalized version of this compound, would lead to a three-dimensional network structure. Such a network would be expected to exhibit enhanced rigidity and thermal stability compared to its linear counterparts. The pyridyl groups within the structure could also enhance solubility in certain solvents and provide sites for further chemical modification.

Dendrimeric Architectures Utilizing the Compound as a Core, Branching Unit, or Peripheral Group

Dendrimers are highly branched, monodisperse macromolecules with a well-defined three-dimensional structure. Their unique architecture, consisting of a central core, repeating branching units, and terminal functional groups, makes them suitable for a wide range of applications, including catalysis and drug delivery.

The C3-symmetric nature of this compound makes it an ideal candidate for use as a core molecule in the synthesis of dendrimers. By functionalizing the terminal pyridyl groups, successive generations of dendritic wedges can be attached, leading to the controlled growth of a dendritic superstructure. The synthesis of dendrimers can proceed through either a divergent or a convergent approach. In a divergent synthesis starting from a this compound core, each synthetic step would exponentially increase the number of peripheral functional groups.

While specific examples utilizing this compound are not prevalent in the literature, the principles of dendrimer synthesis using similar tri-functional cores are well-established. The resulting dendrimers could exhibit interesting photophysical properties due to the conjugated nature of the core and could find applications in light-harvesting or as sensory materials.

Porous Polymer Networks for Gas Separation, Adsorption, and Related Applications

Porous polymer networks (PPNs) are a class of amorphous or semi-crystalline materials characterized by high surface areas and permanent porosity. These properties make them attractive for applications in gas storage and separation. The synthesis of PPNs often involves the cross-linking of rigid, sterically hindered monomers to create a structure with intrinsic microporosity.

This compound, with its rigid and non-planar structure, is a promising building block for the synthesis of PPNs. The homocoupling of this monomer or its copolymerization with other linkers could lead to the formation of highly porous materials. The presence of pyridyl nitrogen atoms in the network's pores can create specific binding sites for certain gas molecules, such as carbon dioxide, through dipole-quadrupole interactions, thereby enhancing the selectivity of gas separation.

Advanced Research Directions and Future Perspectives for 1,3,5 Tris 3 4 Pyridinyl Phenyl Benzene

Innovations in Green Synthetic Methodologies and Sustainable Production

The traditional synthesis of complex poly-aromatic compounds often involves multi-step procedures with harsh reaction conditions, expensive metal catalysts, and significant solvent waste. Future research will increasingly focus on developing greener, more sustainable synthetic routes to 1,3,5-Tris[3-(4-pyridinyl)phenyl]benzene and its derivatives.

Innovations are anticipated in the realm of catalytic cyclotrimerization reactions, which offer high atom economy. While the direct trimerization of a precursor like 3-(4-pyridinyl)acetophenone presents challenges, research into novel catalysts could unlock this efficient pathway. Methodologies developed for other 1,3,5-triarylbenzenes serve as a blueprint for future work. For instance, the use of p-toluenesulfonic acid (PTSA) or 4-dodecylbenzenesulfonic acid (DBSA) as efficient Brønsted acid catalysts has enabled the solvent-free synthesis of various 1,3,5-triarylbenzenes with high yields and short reaction times. researchgate.netresearchgate.net Adapting these solvent-free, metal-free conditions represents a key goal for the sustainable production of the target compound.

Furthermore, energy-efficient techniques such as microwave-assisted and ultrasound-assisted synthesis are promising avenues. nih.gov These methods can significantly reduce reaction times and energy consumption compared to conventional heating. nih.gov The development of protocols leveraging these technologies, potentially in aqueous media to minimize organic solvent use, would mark a significant advance in the sustainable manufacturing of this valuable molecule. nih.gov

Catalyst/MethodKey AdvantagesApplicability to 1,3,5-Triarylbenzenes
p-Toluenesulfonic acid (PTSA)Metal-free, solvent-free conditions, cost-effective. researchgate.netDemonstrated for cyclotrimerization of aryl methyl ketones. researchgate.net
4-Dodecylbenzenesulfonic acid (DBSA)Green conditions, short reaction times, high atom economy. researchgate.netProven effective for facile synthesis via cyclotrimerization. researchgate.net
Microwave IrradiationRapid heating, shorter reaction times, often higher yields. chim.itUsed for preparing 1,3,5-triazine (B166579) derivatives, adaptable for other cyclizations. chim.it
Sonochemistry (Ultrasound)Enhanced reaction rates, improved yields, applicable in aqueous media. nih.govShown to improve synthesis of triazine hydrazone derivatives significantly. nih.gov

Rational Design of Next-Generation Supramolecular Assemblies and Functional Frameworks

The trigonal geometry and pyridyl functionalities of this compound make it an exceptional candidate for the rational design of highly ordered supramolecular structures, including metal-organic frameworks (MOFs) and covalent organic frameworks (COFs).

Future research will focus on using this compound as a "tritopic linker" to construct porous crystalline materials. The pyridyl nitrogen atoms can act as powerful coordination sites for metal ions, leading to the formation of novel MOFs. researchgate.net By carefully selecting metal nodes and reaction conditions, frameworks with tailored pore sizes, high surface areas, and specific functionalities can be engineered for applications in gas storage, separation, and catalysis. ossila.com For example, related trigonal linkers like 1,3,5-Tris[(4-phenylboronic acid)]benzene have been used to create COFs with high thermal stability and permanent porosity. ossila.com

The rational design principles involve controlling intermolecular interactions, such as hydrogen bonding and π-π stacking, which are crucial in crystal engineering. nih.govmdpi.com Studies on analogous molecules, such as N,N',N''-tris-(pyridinyl)benzene-1,3,5-tricarboxamides, show how hydrogen bonding directs the formation of complex architectures like ladder-like chains. nih.gov By modifying the substituents on the phenyl or pyridyl rings of this compound, researchers can fine-tune these non-covalent interactions to guide the self-assembly process and create next-generation frameworks with unprecedented complexity and function. mdpi.com

Enhancement of Performance Metrics in Organic Electronic and Photonic Devices

The intrinsic electronic properties of tri-substituted benzene (B151609) cores make them highly relevant for organic electronics. A significant future direction is the enhancement of performance metrics—such as efficiency, stability, and lifetime—in devices like organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs) by incorporating this compound.

Research on its isomer, 1,3,5-Tri[(3-pyridyl)phen-3-yl]benzene (TmPyPB), has already demonstrated its utility as an effective electron-transport and hole-blocking layer (ETL/HBL) material in OLEDs. sigmaaldrich.com The goal is to leverage the specific electronic characteristics of the 4-pyridyl isomer for similar or enhanced roles. Rational design can be employed to modify the molecular structure, thereby tuning the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energy levels to create a more favorable alignment with other materials in the device stack, reducing energy barriers and improving charge injection and transport. sigmaaldrich.com

PropertyValue for 1,3,5-Tri[(3-pyridyl)phen-3-yl]benzene (TmPyPB)
HOMO Energy Level6.75 eV
LUMO Energy Level2.75 eV
Electron Mobility (μe)~1.0 x 10⁻³ cm² V⁻¹ s⁻¹
Photoluminescence (λem)353 nm (in dichloromethane)
Data sourced from a commercial supplier for the related isomer TmPyPB, indicating potential properties for investigation in the target compound. sigmaaldrich.com

Furthermore, related star-shaped molecules are being explored as photocatalysts, suggesting a pathway for using this compound in light-driven applications, including next-generation solar cells or photocatalytic systems. acs.org

Exploration of Hybrid Organic-Inorganic Systems for Multifunctional Materials

The interface between organic and inorganic materials offers a fertile ground for creating hybrid systems with synergistic properties. A major future research avenue is the integration of this compound into hybrid materials, particularly with inorganic semiconductors like perovskites and metal nanoparticles.

In the field of perovskite optoelectronics, organic interlayers are crucial for passivating defects at the surface of the inorganic perovskite layer, reducing non-radiative recombination and enhancing device performance. nih.gov The use of 1,3,5-tris(2-N-phenylbenzimidazolyl)benzene (TPBi) as an interlayer in perovskite LEDs, for example, led to a two-fold increase in external quantum efficiency (EQE). nih.gov Future work will explore using this compound in a similar role. Its pyridyl groups could effectively coordinate with uncoordinated lead ions on the perovskite surface, leading to superior defect passivation and improved efficiency and stability in perovskite solar cells and LEDs.

Device ConfigurationMaximum External Quantum Efficiency (EQE)Maximum Power Efficiency
MAPbBr₃ Device (Control)~4.95%~13.8 lm W⁻¹
MAPbBr₃ with TPBi Interlayer9.9%22.1 lm W⁻¹
Data from a study on a related tris-benzene derivative (TPBi) in perovskite LEDs, illustrating the potential for performance enhancement. nih.gov

Additionally, the pyridyl functionalities can serve as anchor points to coordinate with metal nanoparticles (e.g., gold, silver, copper), leading to the formation of multifunctional organic-inorganic hybrid materials. researchgate.netresearchgate.net These hybrids could find applications in catalysis, sensing, and plasmon-enhanced photonics.

Cross-Disciplinary Research Avenues and Emerging Technologies

The versatility of this compound enables its exploration in a wide range of cross-disciplinary fields and emerging technologies beyond its core applications in materials science.

Chemical Sensing: Frameworks built from this molecule could be designed for the selective detection of specific analytes. The pyridyl groups can act as recognition sites, and binding events could be transduced into a measurable optical or electrical signal. For instance, COFs made from similar amine-functionalized linkers have shown high sensitivity for detecting nitro-aromatic compounds. ossila.com

Biomedical Applications: The potential for related heterocyclic compounds to be used in drug delivery systems opens a speculative but exciting avenue. targetmol.com Functionalized frameworks based on this compound could be investigated as nanocarriers for targeted drug release.

Advanced Catalysis: Aromatic dendrimers and star-shaped molecules are emerging as highly efficient photocatalysts. acs.org Future research could explore the photocatalytic activity of this compound and its derivatives for promoting selective organic transformations, such as the oxidation of benzylamines under mild, light-driven conditions. acs.org

Molecular Editing: A frontier in synthetic chemistry is the concept of "molecular editing," where a core scaffold is modified post-synthesis. Advanced techniques, such as transition-metal-enabled Diels-Alder and retro-Diels-Alder reactions, could potentially be used to edit the central benzene ring of the molecule. acs.orgacs.org This would allow for the divergent synthesis of new, highly functionalized arenes from a common precursor, opening up possibilities for creating molecular libraries with diverse properties.

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